Pirodavir

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

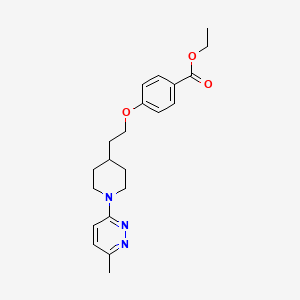

antipicornavirus agent; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-3-26-21(25)18-5-7-19(8-6-18)27-15-12-17-10-13-24(14-11-17)20-9-4-16(2)22-23-20/h4-9,17H,3,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHIOGFOPPOUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869699 | |

| Record name | Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124436-59-5 | |

| Record name | Pirodavir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124436595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirodavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRODAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BML697718K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction

Pirodavir (R 77975) is the prototype of a class of potent, broad-spectrum antipicornavirus compounds. The family Picornaviridae encompasses a large group of small, non-enveloped, positive-sense single-stranded RNA viruses, including significant human pathogens like rhinoviruses (the primary cause of the common cold) and enteroviruses (causative agents of poliomyelitis, meningitis, and other serious diseases).[1][2][3] this compound demonstrates significant in vitro activity against a wide range of both group A and group B rhinovirus serotypes and numerous enteroviruses, marking it as a critical subject of study in antiviral research.[1][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Viral Capsid Binding and Stabilization

This compound's primary mechanism of action is the direct inhibition of viral replication by binding to the viral capsid.[1][4] This interaction occurs at an early stage of the viral lifecycle, preventing the release of the viral RNA genome into the host cell cytoplasm, a critical step for replication.

1. Binding to the VP1 Hydrophobic Pocket: Picornaviruses feature a highly structured icosahedral capsid composed of 60 copies of four structural proteins: VP1, VP2, VP3, and VP4.[5] Within the VP1 protein of many picornaviruses lies a conserved hydrophobic pocket.[5][6][7][8] this compound and other similar "capsid-binding" agents insert themselves into this specific pocket.[1][6][7] The binding is non-covalent and relies on hydrophobic and van der Waals interactions with the amino acid residues lining the pocket.

2. Capsid Stabilization and Inhibition of Uncoating: The binding of this compound into the VP1 pocket induces a conformational stabilization of the entire virion.[1][6][7][8] This increased rigidity prevents the dynamic conformational changes that are essential for viral uncoating following entry into the host cell.[6][7][8][9] By locking the capsid in a stable, non-infectious state, this compound effectively traps the viral RNA genome within the protein shell, thus aborting the infection before replication can begin.[1]

3. Serotype-Specific Inhibition of Attachment: While the primary mechanism is the inhibition of uncoating, for certain rhinovirus serotypes, such as human rhinovirus 9 (HRV-9), this compound has also been shown to inhibit the initial adsorption of the virus to the host cell receptors.[1] This suggests a serotype-dependent mode of action where the conformational changes induced by the drug can also interfere with the virus's ability to recognize and bind to its cellular receptor.

The overall mechanism is a cascade of events initiated by the specific binding of the drug to the VP1 protein.

Caption: this compound's mechanism of action against picornaviruses.

Quantitative Antiviral Activity Data

The potency of this compound has been quantified against a wide array of picornaviruses. The tables below summarize its in vitro activity and compare it to related compounds.

Table 1: Antiviral Activity of this compound Against Various Picornaviruses

| Virus Type | Serotype(s) | Assay Type | Value (Concentration) | Reference |

| Human Rhinovirus (HRV) | 80% of 100 serotypes tested | CPE Inhibition | EC80: 0.064 µg/mL (64 ng/mL) | [1] |

| Human Rhinovirus (HRV) | 59% of serotypes and isolates tested | CPE Inhibition | IC50: <100 nM | [10] |

| Human Rhinovirus (HRV) | HRV-39, HRV-40 | CPE Inhibition | IC50: 1 nM | [2] |

| Human Rhinovirus (HRV) | HRV-32 | CPE Inhibition | IC50: 8,130 nM | [2] |

| Enterovirus | 16 enteroviruses tested | CPE Inhibition | Mean EC80: 1.3 µg/mL | [1][4] |

| Enterovirus 71 (EV71) | - | CPE Inhibition | IC50: 5,420 nM | [10] |

| - | Selected Rhinoviruses | Virus Yield Reduction | IC90: 2.3 nM | [2][10] |

EC80: 80% effective concentration; IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration.

Table 2: Comparative Antiviral Activity and Cytotoxicity

| Compound | Target Virus Group/Cell Line | Metric | Value (Concentration) | Reference |

| This compound (R 77975) | 80% of 100 HRV serotypes | EC80 | 0.064 µg/mL | [1] |

| R 61837 (Predecessor) | 80% of 100 HRV serotypes | EC80 | >32 µg/mL | [1] |

| BTA39 (Analogue) | 69% of HRV serotypes | IC50 | <100 nM | [2] |

| BTA188 (Analogue) | 75% of HRV serotypes | IC50 | <100 nM | [2] |

| This compound (R 77975) | Confluent HeLa Cells | 50% Cytotoxic Conc. | >50 µg/mL | [10] |

| This compound (R 77975) | Logarithmic Cell Growth | 50% Cytotoxic Conc. | 7 µg/mL | [10] |

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a combination of virological, biochemical, and structural biology techniques.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is the primary method for determining the antiviral potency (e.g., EC50 or IC50) of a compound.

Methodology:

-

Cell Culture: Near-confluent monolayers of a susceptible cell line (e.g., HeLa cells) are prepared in 96-well microtiter plates.

-

Compound Dilution: The test compound (this compound) is serially diluted to create a range of concentrations.

-

Infection: An equal volume of virus suspension (at a low multiplicity of infection, MOI, of 0.001 to 0.01) is added to the wells immediately after the compound is added.[2]

-

Incubation: Plates are incubated for 5-7 days at a temperature optimal for the specific virus (e.g., 33°C for rhinoviruses), allowing for multiple cycles of replication.[2][10]

-

Quantification of CPE: The extent of virus-induced cell death (cytopathic effect) is quantified. A common method is the Neutral Red (NR) uptake assay, where living cells take up the dye.[2] The absorbance is read spectrophotometrically, and the percentage of cell protection is calculated relative to untreated virus controls and cell-only controls.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that inhibits virus-induced CPE by 50%.

Caption: Experimental workflow for a CPE Inhibition Assay.

Thermostability Assay

This assay provides direct evidence of capsid stabilization by a binding compound.

Methodology:

-

Incubation: A virus suspension is incubated with a fixed, protective concentration of the compound (e.g., 1 µM of a this compound analogue) or a control buffer for a short period (e.g., 15 minutes at 37°C).[11]

-

Heat Challenge: The virus-drug mixture is then subjected to a range of increasing temperatures (e.g., 37°C to 57°C) for a brief duration (e.g., 2 minutes).[11]

-

Cool Down: The samples are rapidly cooled to prevent further inactivation.

-

Titer Quantification: The remaining infectious viral load in each sample is quantified by an endpoint titration or plaque assay.

-

Analysis: A compound that stabilizes the capsid will protect the virus from heat-induced inactivation, resulting in a shift of the inactivation curve to higher temperatures compared to the untreated virus.[11]

X-ray Crystallography

This structural biology technique provides high-resolution, atomic-level detail of the drug-virus interaction.

Methodology:

-

Virus Crystallization: Highly purified virus particles are crystallized.

-

Complex Formation: The virus crystals are soaked in a solution containing the antiviral agent, allowing the compound to diffuse into the crystals and bind to the VP1 pocket.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to generate an electron density map, from which the three-dimensional structure of the virus-drug complex is solved. This reveals the precise orientation and interactions of the compound within the hydrophobic binding pocket.[6][7]

Resistance Selection and Genotypic Analysis

This method confirms the drug's target by identifying mutations that confer resistance.

Methodology:

-

Selection: The virus is serially passaged in cell culture in the presence of sub-optimal concentrations of the antiviral compound.

-

Isolation: Viruses that can replicate under this selective pressure are isolated.

-

Phenotypic Analysis: The resistance of the isolated mutants is confirmed by determining their IC50 value, which will be significantly higher than that of the wild-type virus.

-

Genotypic Analysis: The genomes of the resistant viruses are sequenced, specifically the region coding for the capsid proteins. Mutations are typically found in the amino acid residues that line the hydrophobic pocket in VP1, confirming this as the binding site and target of the drug.[1][12]

Caption: Logical flow from this compound binding to viral inhibition.

Conclusion

This compound functions as a highly effective anti-picornavirus agent by targeting a specific hydrophobic pocket within the VP1 capsid protein. Its binding stabilizes the virion, preventing the essential conformational changes required for uncoating and the subsequent release of the viral genome. This mechanism effectively halts the viral replication cycle at a very early stage. The comprehensive data from virological assays, coupled with high-resolution structural studies and resistance mapping, provides a clear and detailed understanding of its mode of action. This knowledge remains fundamental for the rational design and development of next-generation capsid-binding inhibitors targeting picornavirus infections.

References

- 1. In vitro activity of this compound (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of Expanded-Spectrum Pyridazinyl Oxime Ethers Related to this compound: Novel Capsid-Binding Inhibitors with Potent Antipicornavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picornavirus - Wikipedia [en.wikipedia.org]

- 4. In vitro activity of this compound (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural analysis of a series of antiviral agents complexed with human rhinovirus 14 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. go.drugbank.com [go.drugbank.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. In vitro characterisation of a pleconaril/pirodavir-like compound with potent activity against rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pirodavir: A Technical Guide to its Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Pirodavir (R 77975) represents a significant milestone in the development of broad-spectrum antipicornavirus agents. As a capsid-binding inhibitor, its discovery provided a powerful tool against a wide range of human rhinovirus (HRV) and enterovirus serotypes. This document provides a comprehensive technical overview of this compound's history, from its chemical evolution and mechanism of action to its preclinical evaluation and clinical trials. Detailed experimental protocols, quantitative antiviral activity data, and analyses of its therapeutic potential and limitations are presented to offer a complete profile for the scientific community.

Discovery and Chemical Evolution

This compound emerged from a rational drug design program aimed at improving the antiviral spectrum of earlier compounds.[1] Its development was a direct evolution from its predecessor, R 61837, a substituted phenyl-pyridazinamine.[1][2]

-

Predecessor (R 61837): This compound was active almost exclusively against rhinovirus serotypes belonging to antiviral group B.[1][2] Its potency was limited, requiring concentrations above 32 µg/mL to inhibit 80% of 100 tested serotypes (EC80).[2][3][4]

-

Emergence of this compound (R 77975): By chemically combining substructures of R 61837 and other compounds active against group A rhinoviruses (like WIN 51711), researchers at the Janssen Research Foundation developed this compound, a substituted phenoxy-pyridazinamine.[1] This new compound demonstrated a dramatically improved profile, achieving the same EC80 at a concentration of just 0.064 µg/mL—a 500-fold increase in potency.[5] Crucially, this compound's activity extended to both group A and group B rhinovirus serotypes, establishing it as the first compound with true broad-spectrum efficacy against both groups.[6]

Table 1: Comparison of this compound and its Predecessor, R 61837

| Feature | R 61837 | This compound (R 77975) |

| Chemical Class | Substituted phenyl-pyridazinamine | Substituted phenoxy-pyridazinamine[1] |

| Antiviral Spectrum | Almost exclusively Group B rhinoviruses[1][2] | Group A and Group B rhinoviruses[1][2] |

| Potency (EC80) | >32 µg/mL[2][3][4] | 0.064 µg/mL[2][3][4] |

Mechanism of Action: Capsid Binding

This compound exerts its antiviral effect by directly interacting with the viral capsid, a mechanism shared by other "WIN" compounds.[1]

-

Binding Site: It binds to a hydrophobic pocket located within the viral protein 1 (VP1), just beneath the "canyon floor"—a depression on the virion surface involved in receptor attachment.[2][4][6][7] This binding site is highly conserved among many picornaviruses.[6]

-

Viral Stabilization: This binding stabilizes the viral capsid, making it resistant to heat and acid.[2][3]

-

Inhibition of Replication: By locking the capsid in a rigid conformation, this compound inhibits critical early steps of the viral replication cycle.[7] This interference occurs within the first 40 minutes after infection.[2][4] Depending on the specific virus serotype, this compound can:

-

Prevent Attachment: For some serotypes, such as HRV9, the conformational changes induced by the drug prevent the virus from attaching to host cell receptors.[1][2]

-

Block Uncoating: For other serotypes, like HRV1A, the drug does not inhibit attachment but prevents the subsequent uncoating and release of the viral RNA into the host cell cytoplasm.[1][2][7]

-

In Vitro Antiviral Activity

This compound demonstrates potent activity against a wide array of picornaviruses. In a single replication cycle, it can reduce the yield of susceptible rhinoviruses by a factor of 1,000 to 100,000.[2]

Table 2: In Vitro Antiviral Activity of this compound against Human Rhinoviruses (HRV)

| Parameter | Value | Details | Source |

| Broad Spectrum | Inhibits 80 of 100 HRV strains | Active against both Group A and Group B serotypes. | [8][9] |

| EC80 | 0.064 µg/mL | Concentration to inhibit 80% of 100 serotypes. | [2][3][4] |

| IC50 Range | <100 nM | For 59% of tested serotypes and clinical isolates. | [8] |

| IC90 (HRV-2) | 2.3 nM | Determined by virus yield reduction assay. | [8][9] |

| EC50 (HRV14) | 0.081 µg/mL | In human KB cells (cytopathic effect assay). | [8] |

Table 3: In Vitro Antiviral Activity of this compound against Enteroviruses (EV)

| Parameter | Value | Details | Source |

| EC80 | 1.3 µg/mL | Mean concentration to inhibit 80% of 16 tested enteroviruses. | [2][3][9] |

| IC50 (EV71) | 5,420 nM | - | [8] |

| IC90 (EV71) | >13,350 nM | - | [8] |

Table 4: Cytotoxicity Profile of this compound

| Cell Condition | CC50 (50% Cytotoxic Concentration) | Source |

| Logarithmic Cell Growth (37°C) | 7 µg/mL | [8] |

| Confluent HeLa Cells (33°C) | >50 µg/mL | [8] |

| Vero Cells | 31 ± 2.2 µM | [10] |

Experimental Protocols

The antiviral activity of this compound was characterized using several standard in vitro assays.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced damage (cytopathic effect).

-

Protocol:

-

Near-confluent cell monolayers (e.g., HeLa or KB cells) are prepared in 96-well plates.[9][11]

-

The compound is serially diluted and added to the wells.[9]

-

A standard amount of virus (e.g., multiplicity of infection of 0.001 to 0.01) is immediately added to the wells.[9]

-

Plates are incubated for 5-7 days at 33°C (for rhinoviruses) until 100% CPE is observed in control wells (virus, no compound).[8][9]

-

Cell viability is quantified, often by microscopic observation or by measuring the uptake of a vital dye like neutral red.[8][11]

-

The IC50 (concentration inhibiting 50% of CPE) is calculated via regression analysis.[11]

-

Virus Yield Reduction Assay

This assay directly measures the reduction in the production of new infectious virus particles.

-

Protocol:

-

Cell cultures are infected with the virus in the presence of varying concentrations of the compound.[11]

-

After a single replication cycle (e.g., 14 hours at 33°C), the cells are lysed (e.g., by freeze-thawing) to release new virions.[1]

-

The resulting virus-containing supernatant is collected.

-

The amount of infectious virus in the supernatant is quantified by titrating it via an endpoint dilution or plaque assay on fresh cell monolayers.[1][11]

-

The IC90 (concentration reducing the viral yield by 90% or 1-log10) is determined.[9]

-

Virucidal Assay

This assay determines if a compound directly inactivates the virus particle itself, rather than inhibiting replication within the cell.

-

Protocol:

-

A stock solution of the virus is mixed directly with the test compound.[9][11]

-

The mixture is incubated for a set period (e.g., 1 hour at 37°C).[9]

-

The mixture is then diluted to reduce the compound's concentration to non-inhibitory levels.

-

The remaining infectious virus is quantified via a CPE or plaque assay.[9]

-

A significant reduction in viral titer compared to a control (virus incubated without the compound) indicates virucidal activity. This compound demonstrated this effect, rendering susceptible rhinoviruses noninfectious upon direct contact.[2][3]

-

References

- 1. journals.asm.org [journals.asm.org]

- 2. In vitro activity of this compound (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of this compound (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In Vitro Activity of Expanded-Spectrum Pyridazinyl Oxime Ethers Related to this compound: Novel Capsid-Binding Inhibitors with Potent Antipicornavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors | MDPI [mdpi.com]

- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

Pirodavir: A Technical Overview of its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirodavir (R 77975) is a potent, broad-spectrum antiviral compound specifically targeting picornaviruses.[1][2] It belongs to a class of drugs known as capsid-binding agents, which physically interact with the viral protein shell to inhibit replication.[1][3] Extensive in vitro studies have demonstrated its high activity against a wide range of human rhinovirus (HRV) serotypes, including both major receptor groups (A and B), and various enteroviruses.[1][2] this compound acts at a very early stage of the viral life cycle by stabilizing the viral capsid, thereby preventing essential conformational changes required for genome release into the host cell.[1][3] While showing promise in preclinical and prophylactic clinical settings, its therapeutic efficacy in treating established infections has been limited. This document provides a detailed technical guide on the antiviral spectrum, mechanism of action, and experimental evaluation of this compound.

Mechanism of Action: Capsid Binding and Stabilization

This compound is the prototype of a class of substituted phenoxy-pyridazinamine compounds that exert their antiviral effect by directly interacting with the viral capsid.[1] The primary target is a hydrophobic pocket located within the viral protein 1 (VP1), beneath the floor of a surface depression known as the "canyon".[3][4]

The binding of this compound to this pocket induces a conformational stabilization of the entire virion.[1][3] This stabilization has several critical downstream effects on the viral replication cycle:

-

Inhibition of Uncoating: The primary mechanism is the prevention of the viral capsid from disassembling and releasing its RNA genome into the host cell cytoplasm.[5]

-

Inhibition of Attachment (Serotype-Specific): For some rhinovirus serotypes, such as HRV-9, this compound can also inhibit the initial attachment of the virus to host cell receptors.[1] However, this is not a universal mechanism, as it does not inhibit the attachment of other serotypes like HRV-1A.[1]

-

Increased Thermostability: The drug-virus complex exhibits increased stability against heat and acid, a hallmark of capsid-binding agents.[1][3]

The interaction is reversible, as the infectivity of drug-treated viruses can be restored by organic solvent extraction of the compound.[1]

Figure 1. Mechanism of action of this compound.

Antiviral Spectrum

This compound demonstrates potent and broad-spectrum activity against members of the Picornaviridae family, particularly rhinoviruses and enteroviruses.[1][6] Notably, it is highly active against both major (ICAM-1 binding) and minor (LDL-R binding) receptor groups of human rhinoviruses, a significant improvement over its predecessor, R 61837, which was almost exclusively active against group B rhinoviruses.[1]

Activity Against Human Rhinoviruses (HRV)

This compound inhibits a vast number of HRV serotypes. In a comprehensive study, it inhibited 80 out of 100 tested HRV strains at a concentration of 64 ng/mL.[2][7] Another study showed that 59% of tested rhinovirus serotypes and isolates were inhibited with IC50 values of less than 100 nM.[2][6]

Activity Against Enteroviruses

This compound is also effective against a range of enteroviruses.[1] It has been shown to inhibit 16 different enteroviruses with a mean 80% effective concentration (EC80) of 1.3 µg/mL.[1][3] Its activity extends to coxsackie A and B viruses, echoviruses, and enterovirus 71 (EV71).[6] However, its potency against enteroviruses is generally lower than against rhinoviruses.[6] For instance, the IC50 for EV71 was reported to be 5,420 nM.[2][6]

Viruses Not Susceptible to this compound

Studies have found that this compound is not effective against viruses outside the Picornaviridae family, such as foot-and-mouth disease virus types A and C, influenza A virus, and human coronavirus.[5]

Quantitative Data Summary

The antiviral activity of this compound has been quantified in numerous in vitro studies. The following table summarizes key data points.

| Virus Family | Virus Species/Serotype | Cell Line | Assay Type | Value | Concentration | Reference(s) |

| Picornaviridae | Human Rhinovirus (80 of 100 serotypes) | Not Specified | CPE Reduction | EC80 | 0.064 µg/mL | [1] |

| Picornaviridae | Human Rhinovirus (59% of tested serotypes) | Not Specified | Not Specified | IC50 | <100 nM | [2] |

| Picornaviridae | Human Rhinovirus 2 (HRV-2) | KB | Virus Yield Reduction | IC90 | 2.3 nM | [2][6] |

| Picornaviridae | Human Rhinovirus 14 (HRV-14) | HeLa | CPE Reduction (MTT) | EC50 | 0.004 µg/mL | [2] |

| Picornaviridae | Human Rhinovirus 14 (HRV-14) | KB | CPE Reduction (Neutral Red) | EC50 | 0.081 µg/mL | [2] |

| Picornaviridae | Human Rhinovirus 39 (HRV-39) | Not Specified | Not Specified | IC50 | 1 nM | [6] |

| Picornaviridae | Human Rhinovirus 40 (HRV-40) | Not Specified | Not Specified | IC50 | 1 nM | [6] |

| Picornaviridae | Human Rhinovirus 32 (HRV-32) | Not Specified | Not Specified | IC50 | 8,130 nM | [6] |

| Picornaviridae | Enterovirus (16 serotypes) | Not Specified | CPE Reduction | EC80 | 1.3 µg/mL | [1][3] |

| Picornaviridae | Enterovirus 71 (EV71) | Not Specified | Not Specified | IC50 | 5,420 nM | [2][7] |

| Picornaviridae | Coxsackie A and B viruses | Not Specified | Not Specified | IC50 | 773 to 3,608 nM | [6] |

| Picornaviridae | Echoviruses | Not Specified | Not Specified | IC50 | 193 to 5,155 nM | [6] |

| Not Applicable | Cytotoxicity | HeLa (confluent) | Not Specified | CC50 | >50 µg/mL | [2][5] |

| Not Applicable | Cytotoxicity | KB (resting) | Not Specified | CC50 | >13,350 nM | [6] |

| Not Applicable | Cytotoxicity | KB (actively growing) | Not Specified | CC50 | >13,350 nM | [6] |

Abbreviations: CPE (Cytopathic Effect); EC50/80 (50%/80% Effective Concentration); IC50/90 (50%/90% Inhibitory Concentration); CC50 (50% Cytotoxic Concentration); KB (Human oral epidermoid carcinoma cells); HeLa (Human cervical adenocarcinoma cells).

Experimental Protocols

The in vitro antiviral activity of this compound is primarily assessed using cytopathic effect (CPE) inhibition assays and virus yield reduction assays.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death and morphological changes known as CPE.

Methodology:

-

Cell Seeding: Host cells (e.g., HeLa, KB) are seeded into 96-well microtiter plates and incubated to form a near-confluent monolayer.[6][7]

-

Compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to various test concentrations in growth medium.[5]

-

Treatment and Infection: The growth medium is removed from the cell monolayers. The diluted compound is added to the wells, immediately followed by the addition of a standardized amount of virus (e.g., multiplicity of infection of 0.001 to 0.01).[6]

-

Incubation: Plates are incubated at a temperature optimal for viral replication (e.g., 33°C for rhinoviruses) for a period sufficient to cause complete CPE in untreated, virus-infected control wells (typically 5-7 days).[6]

-

Quantification: The extent of CPE is quantified. This can be done visually or, more commonly, through spectrophotometric methods like the Neutral Red (NR) uptake assay or the MTT assay, which measure cell viability.[2][6] The EC50 is calculated as the compound concentration that inhibits CPE by 50%.

References

- 1. In vitro activity of this compound (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro activity of this compound (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. journals.asm.org [journals.asm.org]

- 6. In Vitro Activity of Expanded-Spectrum Pyridazinyl Oxime Ethers Related to this compound: Novel Capsid-Binding Inhibitors with Potent Antipicornavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

Pirodavir: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Pirodavir (R-77975), a potent, broad-spectrum antipicornaviral agent. The information is intended to support research and development efforts in the field of antiviral drug discovery.

Chemical Structure and Identifiers

This compound is a substituted phenoxy-pyridazinamine derivative.[1] Its chemical structure is characterized by a central piperidinyl-ethoxy-benzoic acid ethyl ester moiety linked to a 6-methyl-pyridazinyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate | DrugBank Online |

| Synonyms | R-77975, R 77975 | MedChemExpress, DrugBank Online |

| CAS Number | 124436-59-5 | MedChemExpress |

| Molecular Formula | C₂₁H₂₇N₃O₃ | MedChemExpress |

| SMILES | CCOC(=O)C1=CC=C(OCCC2CCN(CC2)C2=CC=C(C)N=N2)C=C1 | DrugBank Online |

| InChI | InChI=1S/C21H27N3O3/c1-3-26-21(25)18-5-7-19(8-6-18)27-15-12-17-10-13-24(14-11-17)20-9-4-16(2)22-23-20/h4-9,17H,3,10-15H2,1-2H3 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. While experimentally determined data is limited, a combination of reported values and predicted properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 369.46 g/mol | MedChemExpress |

| Melting Point | 124-125 °C | |

| pKa (Strongest Basic) | 4.41 (Predicted) | DrugBank Online |

| logP | 4.49 (Predicted) | DrugBank Online |

| Water Solubility | 0.0682 mg/mL (Predicted) | DrugBank Online |

| Solubility in Organic Solvents | Soluble in DMSO (10 mg/mL with ultrasonic), slightly soluble in chloroform and methanol. Soluble in formulations of 10% DMSO/40% PEG300/5% Tween-80/45% Saline (≥ 1 mg/mL), 10% DMSO/90% (20% SBE-β-CD in Saline) (≥ 1 mg/mL), and 10% DMSO/90% Corn Oil (≥ 1 mg/mL). | MedChemExpress |

| Appearance | Light yellow to yellow solid | MedChemExpress |

Antiviral Activity and Mechanism of Action

This compound is a potent inhibitor of a broad range of picornaviruses, including a majority of human rhinovirus (HRV) serotypes and various enteroviruses.[1][2][3]

Spectrum of Antiviral Activity

This compound demonstrates high activity against both major (group B) and minor (group A) receptor groups of human rhinoviruses.[1][2] It is also effective against several enteroviruses, such as poliovirus, coxsackievirus, and echovirus.[1]

Table 3: In Vitro Antiviral Activity of this compound

| Virus | Assay Type | Activity Metric | Value | Cell Line | Source(s) |

| Human Rhinovirus (80 of 100 serotypes) | MIC | MIC | 0.064 µg/mL (for 80% of serotypes) | Not Specified | |

| Human Rhinovirus 2 (HRV-2) | Virus Yield Reduction | IC₉₀ | 2.3 nM | KB | [3] |

| Human Rhinovirus (59% of serotypes/isolates) | Not Specified | IC₅₀ | <100 nM | Not Specified | MedChemExpress |

| Enteroviruses (16 types) | Not Specified | IC₈₀ | 1.3 µg/mL | Not Specified | MedChemExpress,[3] |

| Enterovirus 71 (EV71) | Not Specified | IC₅₀ | 5,420 nM | Not Specified | MedChemExpress |

| Poliovirus | MIC | MIC | 0.025-0.27 µg/mL | Not Specified | |

| Coxsackievirus | MIC | MIC | 0.018-8.5 µg/mL | Not Specified | |

| Echovirus | MIC | MIC | 0.019-1.3 µg/mL | Not Specified |

Mechanism of Action: Capsid Binding

This compound's mechanism of action involves binding to the viral capsid, specifically within a hydrophobic pocket located in the VP1 capsid protein.[1][4] This binding stabilizes the capsid, thereby inhibiting critical early events in the viral replication cycle, such as attachment to host cells, entry, and/or uncoating (the release of the viral RNA genome into the cytoplasm).[1] The exact step that is inhibited can be serotype-dependent.[1]

Experimental Protocols

Detailed methodologies for key assays used to characterize the antiviral activity of this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Cytopathic Effect (CPE) Inhibition Assay (Neutral Red Uptake)

This assay determines the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

-

HeLa or other susceptible cell lines

-

96-well cell culture plates

-

Cell culture medium (e.g., MEM with 2% FBS)

-

Picornavirus stock

-

This compound stock solution (in DMSO)

-

Neutral Red solution (0.033% in PBS)

-

Fixative solution (e.g., 10% formalin in PBS)

-

Solubilization solution (e.g., 1% acetic acid in 50% ethanol)

-

Microplate reader (540 nm)

Procedure:

-

Cell Seeding: Seed HeLa cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁴ cells/well).[5] Incubate at 37°C in a 5% CO₂ incubator.[5]

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment:

-

Aspirate the growth medium from the confluent cell monolayers.

-

Add the diluted this compound to the wells in triplicate.

-

Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

-

Add the virus suspension at a predetermined multiplicity of infection (MOI) to all wells except the cell control and compound toxicity control wells.

-

-

Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 33-35°C for many rhinoviruses) in a 5% CO₂ incubator for a period sufficient to observe 80-100% CPE in the virus control wells (typically 3-5 days).[6]

-

Neutral Red Staining:

-

Dye Solubilization and Measurement:

-

Add 150 µL of the solubilization solution to each well to extract the dye from the cells.

-

Measure the optical density (OD) at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability compared to the cell control and determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) using regression analysis.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.

Materials:

-

Susceptible cell line grown in 24- or 48-well plates

-

Picornavirus stock

-

This compound stock solution

-

Cell culture medium

-

Materials for virus titration (e.g., plaque assay)

Procedure:

-

Cell Culture and Infection:

-

Seed cells in multi-well plates to form a confluent monolayer.

-

Infect the cells with the virus at a high multiplicity of infection (MOI) to ensure nearly all cells are infected.

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

-

-

Compound Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells.

-

Incubation: Incubate the plates for a single viral replication cycle (typically 8-24 hours).

-

Virus Harvest:

-

After incubation, subject the plates to three cycles of freezing and thawing to release the progeny virus.

-

Collect the cell lysates containing the virus.

-

-

Virus Titer Determination:

-

Determine the virus titer in each sample using a plaque assay or TCID₅₀ assay on fresh cell monolayers.[8]

-

-

Data Analysis: Calculate the log₁₀ reduction in virus yield for each compound concentration compared to the untreated virus control. The IC₉₀ is the concentration of the compound that causes a 90% (1-log₁₀) reduction in virus yield.[3]

Capsid Thermal Stability Assay

This assay assesses the ability of a compound to stabilize the viral capsid against heat-induced denaturation.

Materials:

-

Purified picornavirus preparation

-

This compound stock solution

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Thermal cycler or water bath with a precise temperature gradient

-

Equipment for determining viral infectivity (plaque assay) or capsid integrity (e.g., specific antibodies for ELISA or dot blot)

Procedure:

-

Compound Incubation:

-

Mix the purified virus with a fixed concentration of this compound or a vehicle control.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for compound binding.

-

-

Heat Treatment:

-

Expose the virus-compound mixtures to a range of temperatures for a short period (e.g., 2 minutes at temperatures from 37°C to 57°C).[4]

-

Immediately cool the samples on ice to prevent further denaturation.

-

-

Assessment of Viral Infectivity/Integrity:

-

Determine the remaining infectious virus titer in each sample using a plaque assay.

-

Alternatively, assess capsid integrity using methods like dot blotting with antibodies that recognize intact versus disassembled capsids.

-

-

Data Analysis: Compare the temperature at which a significant loss of infectivity or capsid integrity occurs in the this compound-treated samples versus the control samples. An increase in the denaturation temperature indicates stabilization of the capsid by the compound.[4]

Conclusion

This compound is a well-characterized picornavirus capsid-binding inhibitor with a potent and broad spectrum of activity. Its mechanism of action, involving the stabilization of the viral capsid, makes it a valuable tool for studying picornavirus replication and a lead compound for the development of new antiviral therapies. The detailed protocols provided in this guide offer a foundation for the in vitro evaluation of this compound and other potential antipicornaviral agents. Further research into its pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.

References

- 1. In vitro activity of this compound (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In Vitro Activity of Expanded-Spectrum Pyridazinyl Oxime Ethers Related to this compound: Novel Capsid-Binding Inhibitors with Potent Antipicornavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Development of a rapid neutralization testing system for Rhinovirus C15 based on the enzyme-linked immunospot assay [frontiersin.org]

- 6. In Vitro Assembly of an Empty Picornavirus Capsid follows a Dodecahedral Path - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

Pirodavir's Inhibition of the Rhinovirus Replication Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of Pirodavir, a potent, broad-spectrum antipicornavirus agent, and its specific mechanism of inhibiting the human rhinovirus (HRV) replication cycle. This compound is a capsid-binding compound that interferes with the earliest stages of viral infection, making it a significant subject of study in the development of antiviral therapies.

The Human Rhinovirus (HRV) Replication Cycle

Human rhinoviruses, the primary causative agents of the common cold, are small, non-enveloped, single-stranded positive-sense RNA viruses belonging to the Picornaviridae family.[1] The replication cycle is a multi-stage process that occurs within the cytoplasm of host cells.[2]

The key stages of the HRV replication cycle are:

-

Attachment & Entry: The cycle begins with the virus binding to specific host cell receptors, such as Intercellular Adhesion Molecule 1 (ICAM-1) for the major group of rhinoviruses.[1] Following attachment, the virus is internalized by the cell, typically through endocytosis.[2]

-

Uncoating: Inside the endosome, exposure to an acidic environment (low pH) triggers conformational changes in the viral capsid.[1][3] This leads to the release of the viral RNA genome into the host cell's cytoplasm.[1][4] This process involves the formation of an altered "A-particle" intermediate, which has lost the internal capsid protein VP4.[1][5]

-

Translation & Polyprotein Processing: The viral (+)ssRNA genome acts as a messenger RNA (mRNA) and is translated by the host cell's ribosomes into a single large polyprotein.[2]

-

Replication: The viral RNA-dependent RNA polymerase, a non-structural protein cleaved from the polyprotein, synthesizes a negative-sense RNA strand using the genomic RNA as a template. This new strand then serves as a template for the synthesis of many new positive-sense viral genomes.[2]

-

Assembly & Release: The newly synthesized viral genomes are encapsidated by newly formed viral structural proteins (VP1-VP4).[2] Mature, infectious virions are then released from the host cell, often through cell lysis, to infect other cells.[2]

This compound intervenes at the critical early stages of this cycle, specifically targeting the viral capsid to prevent infection before the viral genome can be released and replicated.[6][7]

This compound's Mechanism of Action

This compound is a substituted phenoxy-pyridazinamine that functions as a capsid-binding agent.[6][8] Its primary mechanism involves a direct interaction with the viral capsid proteins to prevent the early stages of the replication cycle.[6][7]

Binding to the VP1 Hydrophobic Pocket: Structural studies of related compounds have shown that these molecules bind to a hydrophobic pocket located within the VP1 capsid protein, beneath the "canyon floor" which is the site of receptor attachment.[6][7][9] By occupying this pocket, this compound stabilizes the capsid structure.[6][10] This stabilization prevents the conformational changes that are necessary for the virus to uncoat and release its genetic material into the host cell.[11] The virus-drug complex is rendered stable against both acid and heat.[6][7]

Inhibition of Uncoating and Attachment: The primary effect of this capsid stabilization is the potent inhibition of viral uncoating.[11] By preventing the capsid from undergoing the necessary structural rearrangements, this compound effectively traps the viral RNA inside the virion. This action occurs at a very early stage, within the first 40 minutes after infection.[6][7] For some rhinovirus serotypes, such as HRV9, this compound has also been shown to inhibit the initial attachment of the virus to the host cell.[6][7]

Quantitative Antiviral Activity

This compound demonstrates potent, broad-spectrum activity against a wide range of human rhinovirus serotypes from both A and B groups, as well as several other enteroviruses.[6][12] Its efficacy has been quantified in various in vitro assays.

| Compound | Parameter | Value | Target Virus / Cell Line | Assay Type | Reference |

| This compound | EC80 | 0.064 µg/mL | 80% of 100 HRV serotypes | Not Specified | [6][7] |

| This compound | EC80 | 1.3 µg/mL | 16 Enteroviruses | Not Specified | [6][7] |

| This compound | IC90 | 2.3 nM | Rhinovirus | Virus Yield Reduction | [13] |

| This compound | IC50 | 5,420 nM | Enterovirus 71 | Not Specified | [13] |

| This compound | IC50 range | 1 nM - 8,130 nM | 56 HRV laboratory strains | Neutral Red Uptake | [12] |

| This compound | CC50 | >50 µg/mL | Confluent HeLa cells | Cytotoxicity Assay | [13] |

| This compound | CC50 | 7 µg/mL | Logarithmic growth HeLa cells | Cytotoxicity Assay | [13] |

| BTA39 (analogue) | IC50 | 1.0 nM | HRV-2 | Neutral Red Uptake | [12] |

| BTA188 (analogue) | IC50 range | 0.5 nM - >4,588 nM | 57 HRV laboratory strains | Neutral Red Uptake | [12] |

EC50/EC80: 50%/80% Effective Concentration; IC50/IC90: 50%/90% Inhibitory Concentration; CC50: 50% Cytotoxic Concentration.

Experimental Protocols

The characterization of this compound's antiviral activity relies on several key in vitro experimental methodologies.

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for assessing antiviral activity by measuring the ability of a compound to protect cells from virus-induced death.[10][14]

Methodology:

-

Cell Seeding: Host cells (e.g., HeLa cells) are seeded into 96-well plates and grown to confluency.[15]

-

Compound Dilution: The test compound (this compound) is serially diluted to create a range of concentrations.

-

Infection and Treatment: The cell culture medium is removed, and cells are infected with a known titer of rhinovirus in the presence of the various compound dilutions. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

-

Incubation: The plates are incubated for a period sufficient for the virus to cause significant cytopathic effect in the virus control wells (typically 3-5 days).

-

Quantification of Cell Viability: Cell viability is measured using a colorimetric assay, such as the MTS or Neutral Red uptake assay.[12][16] The absorbance is read using a plate reader.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.

Virus Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of an inhibitor.

Methodology:

-

Confluent cell monolayers are infected with rhinovirus in the presence or absence of the test compound.

-

After a single replication cycle (e.g., 8-24 hours), the cells and supernatant are harvested.[10]

-

The samples undergo freeze-thaw cycles to release intracellular virions.

-

The viral titer in the lysate is quantified using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

The concentration of the compound that reduces the viral yield by a certain percentage (e.g., 90% for IC90) is determined.[13]

Thermostability Assay

This assay provides evidence of direct binding between a compound and the viral capsid. Capsid-binding agents typically increase the thermal stability of the virion.[10]

Methodology:

-

Rhinovirus is incubated with and without the test compound at various concentrations.

-

The virus-compound mixtures are then subjected to elevated temperatures (e.g., 50-56°C) for a short period.[4]

-

The remaining infectivity of the samples is determined by plaque assay or TCID50.

-

A compound that stabilizes the capsid will result in a higher viral titer after heat treatment compared to the untreated control.[10][17]

Drug Resistance Studies

These studies identify the binding site and mechanism of action by generating and characterizing drug-resistant viral mutants.

Methodology:

-

Rhinovirus is serially passaged in cell culture in the presence of sub-optimal concentrations of the inhibitor.

-

Resistant viruses that emerge are isolated and plaque-purified.

-

The level of resistance is quantified by comparing the EC50 of the compound against the mutant virus to that of the wild-type virus.[10][17]

-

The capsid protein genes (VP1-VP4) of the resistant mutants are sequenced to identify mutations responsible for the resistance phenotype. Cross-resistance studies with other known capsid binders can confirm a shared binding site.[6][7][10]

References

- 1. Uncoating of common cold virus is preceded by RNA switching as determined by X-ray and cryo-EM analyses of the subviral A-particle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Viral uncoating is directional: exit of the genomic RNA in a common cold virus starts with the poly-(A) tail at the 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. In vitro activity of this compound (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of this compound (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Structural analysis of antiviral agents that interact with the capsid of human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro characterisation of a pleconaril/pirodavir-like compound with potent activity against rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. In Vitro Activity of Expanded-Spectrum Pyridazinyl Oxime Ethers Related to this compound: Novel Capsid-Binding Inhibitors with Potent Antipicornavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Laboratory Protocol for Propagation and Purification of Rhinovirus A and B Suitable for In Vitro and In Vivo Infection | Springer Nature Experiments [experiments.springernature.com]

- 16. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pirodavir (R 77975), a potent, broad-spectrum inhibitor of picornaviruses. This compound belongs to a class of antiviral compounds known as capsid-binding agents, which interfere with the earliest stages of the viral life cycle. This document synthesizes key data on its mechanism of action, antiviral activity, and the experimental protocols used for its evaluation.

Mechanism of Action: Capsid Stabilization

This compound exerts its antiviral effect by directly interacting with the viral capsid, the protein shell that encases the picornavirus genome. It is part of a class of molecules often referred to as "WIN-like compounds," which bind to a hydrophobic pocket located within the viral protein 1 (VP1) beneath the floor of a surface depression known as the "canyon".[1][2][3] This binding event has critical downstream consequences for the virus.

By occupying this pocket, this compound stabilizes the entire capsid structure.[1][3] This increased rigidity prevents the conformational changes that are necessary for the virus to attach to host cell receptors and, subsequently, to uncoat and release its RNA genome into the cytoplasm.[3] This effectively halts the infection process at a very early stage.[1] The mode of action can be serotype-specific; for instance, this compound was found to inhibit the adsorption of human rhinovirus (HRV) 9 but not HRV 1A.[1] This stabilization also renders the virus resistant to inactivation by heat and acid.[1]

Quantitative Antiviral Activity

This compound has demonstrated potent activity against a wide range of picornaviruses, particularly human rhinoviruses (HRVs), the primary cause of the common cold. Its efficacy is significantly greater than its predecessor compound, R 61837.[1][2]

Activity Against Rhinoviruses

This compound is highly active against both major groups of rhinoviruses, Group A and Group B.[1][2] Quantitative data from various studies highlight its potency. For example, it inhibits 80% of 100 tested rhinovirus serotypes at a concentration of just 0.064 µg/mL.[1][2]

| Parameter | Virus / Serotype | Value | Assay Type | Reference |

| EC80 | 80% of 100 HRV Serotypes | 0.064 µg/mL | Not Specified | [1] |

| IC90 | Human Rhinovirus (HRV) | 2.3 nM | Virus Yield Reduction | [4] |

| IC50 | 59% of 59 HRV Serotypes/Isolates | <100 nM | Neutral Red Uptake | [4][5] |

| IC50 Range | 57 HRV Laboratory Serotypes | 1 nM to 8,130 nM | Neutral Red Uptake | [5] |

Activity Against Enteroviruses

This compound also shows inhibitory effects against various enteroviruses, although generally at higher concentrations compared to its anti-rhinovirus activity.

| Parameter | Virus | Value | Assay Type | Reference |

| EC80 | 16 Enteroviruses (mean) | 1.3 µg/mL | Not Specified | [1] |

| IC50 | Enterovirus 71 (EV71) | 5,420 nM | Not Specified | [4] |

| IC90 | Enterovirus 71 (EV71) | >13,350 nM | Not Specified | [4] |

| IC50 Range | Coxsackie A and B viruses | 773 to 3,608 nM | Neutral Red Uptake | [5] |

| IC50 Range | Echoviruses | 193 to 5,155 nM | Neutral Red Uptake | [5] |

Cytotoxicity and Selectivity Index

An essential aspect of antiviral drug development is ensuring that the compound is toxic to the virus at concentrations far below those that are toxic to host cells. This relationship is quantified by the Selectivity Index (SI).

Selectivity Index (SI) = CC50 / IC50

A higher SI value indicates greater selectivity for the virus and a better safety profile. Compounds with an SI value of ≥10 are generally considered active in vitro.[6]

| Parameter | Cell Type / Condition | Value | Reference |

| CC50 | Confluent HeLa cells (33°C) | >50 µg/mL | [4] |

| CC50 | Logarithmic HeLa cell growth (37°C) | 7 µg/mL | [4] |

Given an IC50 in the low nanomolar range for many rhinoviruses, this compound demonstrates a favorable selectivity index.

Experimental Protocols

The evaluation of this compound's antiviral properties relies on standardized in vitro assays. These protocols are designed to quantify the inhibition of viral replication and the compound's toxicity to host cells.

Cytopathic Effect (CPE) Reduction Assay

This is a common method for initial screening. It measures the ability of a compound to protect host cells from the virus-induced damage and death known as the cytopathic effect.

-

Cell Seeding: Host cells (e.g., HeLa cells) are seeded in 96-well plates and grown to confluency.

-

Compound Dilution: this compound is prepared in a series of dilutions.

-

Infection and Treatment: Cell monolayers are infected with the virus and simultaneously treated with the various concentrations of this compound. Control wells include uninfected cells, untreated infected cells, and cells treated with the compound alone (for cytotoxicity).

-

Incubation: The plates are incubated for a period sufficient for the virus to cause CPE in the untreated control wells.

-

Quantification: Cell viability is measured, often using a dye like neutral red or an MTS assay. The concentration of this compound that protects 50% of the cells from CPE is determined as the EC50 or IC50.[7][8]

Virus Yield Reduction Assay

This assay directly measures the reduction in the production of new infectious virus particles.

-

Infection and Treatment: Confluent cell monolayers are infected with a known amount of virus and treated with different concentrations of this compound.

-

Incubation: The cultures are incubated for one full replication cycle.

-

Harvesting: The cells and supernatant are harvested, and the cells are lysed (e.g., by freeze-thawing) to release intracellular virions.

-

Titration: The resulting virus suspension is serially diluted and used to infect fresh cell monolayers in a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay to determine the viral titer.

-

Analysis: The concentration of this compound that reduces the viral yield by a certain amount (e.g., 90% or 1-log10) is calculated.[4][5][8]

Cytotoxicity Assay (CC50 Determination)

This assay is performed in parallel to antiviral assays to determine the compound's toxicity to the host cells.

-

Cell Seeding: Host cells are seeded as for the antiviral assays.

-

Treatment: The cells are treated with the same range of this compound concentrations used in the efficacy assays, but without the virus.

-

Incubation: Plates are incubated for the same duration as the antiviral assay.

-

Quantification: Cell viability is measured. The concentration of the compound that reduces cell viability by 50% is calculated as the CC50.[6]

References

- 1. In vitro activity of this compound (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of this compound (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In Vitro Activity of Expanded-Spectrum Pyridazinyl Oxime Ethers Related to this compound: Novel Capsid-Binding Inhibitors with Potent Antipicornavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

Investigating the Serotype Specificity of Pirodavir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirodavir (R 77975) is an antiviral compound that has demonstrated broad-spectrum activity against picornaviruses, a family of RNA viruses that includes rhinoviruses (the primary cause of the common cold) and enteroviruses.[1][2][3] This technical guide provides an in-depth analysis of the serotype specificity of this compound, detailing its mechanism of action, quantitative activity against various viral serotypes, and the experimental protocols used to determine its efficacy. The information presented herein is intended to support further research and drug development efforts targeting picornavirus infections.

Mechanism of Action: A Capsid-Binding Inhibitor

This compound functions as a capsid-binding agent, directly interacting with the viral capsid proteins.[1][4] This binding event stabilizes the capsid, interfering with the early stages of the viral replication cycle.[1][5] Specifically, this compound has been shown to bind to a hydrophobic pocket located beneath the "canyon floor" of the rhinovirus capsid.[1][2] This interaction prevents the conformational changes necessary for viral attachment to host cells and/or the uncoating process, where the viral genome is released into the cytoplasm.[5][6]

The precise stage of inhibition can be serotype-specific. For instance, this compound has been observed to inhibit the adsorption of human rhinovirus (HRV) 9, but not that of HRV 1A, suggesting subtle differences in its interaction with different serotypes.[1][3] This direct interaction with the virion renders susceptible rhinovirus serotypes noninfectious upon contact. While this effect is not reversible by simple dilution, the infectivity of most serotypes can be restored by organic solvent extraction of the compound.[1]

dot

Caption: Mechanism of action of this compound as a capsid-binding inhibitor.

Serotype Specificity of this compound

This compound exhibits broad-spectrum activity, a significant improvement over its predecessor, R 61837, which was primarily active against rhinovirus serotypes of antiviral group B.[1][2] In contrast, this compound is highly effective against both group A and group B rhinovirus serotypes.[1][5] Its activity also extends to a range of enteroviruses.[1][3]

Rhinovirus Activity

The following table summarizes the in vitro activity of this compound against a panel of human rhinovirus serotypes. The data is presented as the 80% effective concentration (EC80), which is the concentration of the drug that inhibits 80% of the viral cytopathic effect.

| Rhinovirus Serotype | Antiviral Group | This compound EC80 (µg/mL) |

| Multiple (80% of 100 serotypes) | A & B | 0.064 |

Data sourced from Andries et al., 1992.[1]

Enterovirus Activity

This compound has also demonstrated efficacy against various enteroviruses. The table below presents the mean 80% inhibitory concentration (IC80) against a selection of enterovirus serotypes.

| Enterovirus Group | Number of Serotypes Tested | This compound Mean EC80 (µg/mL) |

| Various Enteroviruses | 16 | 1.3 |

Data sourced from Andries et al., 1992.[1][3] More recent studies have explored its activity against specific enteroviruses like Enterovirus D68, where it was found to be less effective than other inhibitors such as 3C-protease inhibitors.[7]

Experimental Protocols

The determination of this compound's serotype specificity relies on robust in vitro antiviral assays. The following are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is a standard method for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

Materials:

-

Confluent monolayers of susceptible host cells (e.g., HeLa cells for rhinoviruses) in 6-well or 24-well plates.[8][9]

-

Virus stock of the serotype to be tested.

-

Serial dilutions of this compound.

-

Overlay medium (e.g., Eagle's Minimum Essential Medium with low melting point agarose and fetal bovine serum).[9]

-

Crystal violet staining solution.[10]

Protocol:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.[8]

-

Virus Dilution: Prepare serial dilutions of the virus stock to determine the appropriate concentration that yields a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).

-

Compound Treatment and Infection:

-

Remove the growth medium from the cell monolayers.

-

Add a standardized amount of virus (e.g., 100 PFU) mixed with various concentrations of this compound to the wells. Include a virus-only control.

-

Incubate for 1 hour at 33°C (for rhinoviruses) to allow for viral adsorption.[9]

-

-

Overlay Application: After the adsorption period, remove the virus-drug inoculum and add the overlay medium. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates at 33°C in a CO2 incubator for 3-5 days, or until plaques are visible.[9]

-

Staining and Quantification:

-

Fix the cells with a formaldehyde solution.

-

Stain the cell monolayer with crystal violet, which stains living cells purple, leaving the plaques (areas of dead or lysed cells) as clear zones.[10]

-

Count the number of plaques in each well.

-

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. The IC50 or EC80 value can then be determined.

dot

Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.

Viral Binding Inhibition Assay

This assay specifically investigates the ability of a compound to prevent the attachment of a virus to the host cell.

Materials:

-

Confluent monolayers of host cells in multi-well plates.

-

Virus stock.

-

Serial dilutions of this compound.

-

Binding buffer (e.g., PBS with 1% BSA).[11]

-

Reagents for quantifying bound virus (e.g., for qRT-PCR or ELISA).

Protocol:

-

Cell Preparation: Seed and grow host cells to confluency in multi-well plates.

-

Pre-chilling: Wash the cell monolayers with cold PBS and pre-chill the plates at 4°C for 1 hour to synchronize infection by allowing binding but preventing internalization.[12]

-

Treatment and Binding:

-

Washing: After incubation, wash the cell monolayers multiple times with cold PBS to remove any unbound virus and compound.[11]

-

Quantification of Bound Virus:

-

Lyse the cells to release the bound virus particles.

-

Quantify the amount of viral RNA using qRT-PCR or viral proteins using an ELISA.

-

-

Data Analysis: Compare the amount of bound virus in the this compound-treated wells to the untreated control wells to determine the percentage of binding inhibition.

dot

Caption: Workflow for a viral binding inhibition assay.

Conclusion

This compound is a potent, broad-spectrum inhibitor of a wide range of rhinovirus and enterovirus serotypes. Its mechanism of action, involving direct binding to and stabilization of the viral capsid, effectively halts the viral replication cycle at an early stage. While its clinical development has faced challenges, the detailed understanding of its serotype specificity and mechanism of action provides a valuable foundation for the design and development of next-generation antipicornaviral agents. The experimental protocols outlined in this guide serve as a basis for the continued investigation of such compounds, aiding in the critical effort to combat picornavirus-related diseases.

References

- 1. In vitro activity of this compound (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of this compound (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Activity of Expanded-Spectrum Pyridazinyl Oxime Ethers Related to this compound: Novel Capsid-Binding Inhibitors with Potent Antipicornavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Immunization with Live Human Rhinovirus (HRV) 16 Induces Protection in Cotton Rats against HRV14 Infection [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Pirodavir In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirodavir (also known as R 77975) is a potent and broad-spectrum inhibitor of picornaviruses.[1][2] It belongs to a class of compounds known as capsid binders, which directly interact with the viral particle to prevent infection.[3][4] this compound has demonstrated significant in vitro activity against a wide range of human rhinovirus (HRV) serotypes, including both group A and group B, as well as several enteroviruses.[3][4][5] These application notes provide detailed protocols for assessing the in vitro antiviral activity of this compound and similar capsid-binding compounds.

Mechanism of Action

This compound's antiviral effect stems from its ability to bind to a hydrophobic pocket located within the viral capsid protein VP1.[4] This binding stabilizes the capsid structure, which in turn inhibits critical early-stage processes of the viral replication cycle.[4][5] Depending on the specific virus serotype, this stabilization can prevent the virus from attaching to host cells or inhibit the uncoating process, where the viral genome is released into the cytoplasm.[3][4][5] This direct interaction with the virion renders it noninfectious.[4][5]

Caption: this compound binds to the VP1 capsid protein, inhibiting viral attachment and/or uncoating.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound from in vitro studies.

Table 1: Antiviral Activity of this compound against Picornaviruses

| Virus Type | Strain(s) | Assay Type | Endpoint | Potency | Reference |

| Human Rhinovirus (HRV) | 80% of 100 serotypes | Not Specified | EC80 | 0.064 µg/mL | [3] |

| Human Rhinovirus (HRV) | 59% of serotypes/isolates | Not Specified | IC50 | <100 nM | [1] |

| Human Rhinovirus (HRV) | Selected strains | Virus Yield Reduction | IC90 | 2.3 nM | [1] |

| Enterovirus | 16 serotypes | Not Specified | EC80 | 1.3 µg/mL | [3] |

| Enterovirus 71 (EV71) | Not Specified | Not Specified | IC50 | 5,420 nM | [1] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Conditions | Endpoint | Concentration | Reference |

| HeLa | Confluent, 33°C (Antiviral Assay) | CC50 | >50 µg/mL | [1] |

| HeLa | Logarithmic growth, 37°C | CC50 | 7 µg/mL | [1] |

Experimental Protocols

The following are detailed protocols for common in vitro assays used to determine the antiviral efficacy of compounds like this compound.

Caption: Standard workflow for assessing the antiviral activity of this compound in cell culture.

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

1. Materials

-

Cells: HeLa cells are commonly used for rhinovirus assays.

-

Virus: A specific serotype of Human Rhinovirus (HRV).

-

Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[5]

-

Media:

-

Growth Medium: Eagle’s Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS).

-

Assay Medium: EMEM with 2% FBS.

-

-

Equipment: 96-well cell culture plates, incubator (33°C for HRV), inverted microscope.

2. Procedure

-

Cell Seeding: Seed HeLa cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation (37°C, 5% CO₂).

-

Compound Preparation:

-

Prepare serial dilutions of the this compound stock solution in Assay Medium to achieve the desired final test concentrations.

-

Include a "no-drug" vehicle control (medium with the same final concentration of DMSO as the test wells).

-

Prepare a "cell control" (no virus, no drug) and a "virus control" (virus, no drug).

-

-

Infection and Treatment:

-

When cells are confluent, remove the growth medium.

-

Add 100 µL of the appropriate compound dilutions (or control media) to the wells.

-

Add 100 µL of virus suspension (at a dilution predetermined to cause 80-100% CPE in 2-3 days) to all wells except the cell control wells. Add 100 µL of Assay Medium to the cell control wells.

-

-

Incubation: Incubate the plates at 33°C in a 5% CO₂ incubator for 2-3 days, or until the virus control wells show complete CPE.

-

CPE Assessment:

-

Visually assess the cell monolayer in each well using an inverted microscope.

-

Score the level of CPE protection for each compound concentration compared to the virus control.

-

Alternatively, cell viability can be quantified using assays like MTT or CellTiter-Glo®.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that protects 50% of the cells from virus-induced CPE.

Protocol 2: Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the compound, providing a more direct measure of antiviral activity.[1]

1. Materials

-

Same as for the CPE Inhibition Assay.

2. Procedure

-

Setup: Perform steps 1-3 from the CPE Inhibition Assay protocol in 24-well or 48-well plates.

-

Incubation: Incubate the plates for a single replication cycle (e.g., 14-24 hours) at 33°C.[5] This ensures the measured virus is from the first round of infection and not subsequent spreading.

-

Virus Harvest:

-

After incubation, subject the plates to one or more freeze-thaw cycles to lyse the cells and release intracellular virions.

-

Collect the supernatant from each well. This is the virus lysate.

-

-

Virus Titration:

-

Quantify the infectious virus titer in each lysate using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

-

-

Data Analysis:

-